2-Methylthiazole-5-carbaldehyde
Overview
Description
2-Methylthiazole-5-carbaldehyde is an organic compound with the molecular formula C5H5NOS. It belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its distinctive odor and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action:
The primary target of 2-Methylthiazole-5-carbaldehyde Thiazoles, including This compound , often participate in various biological activities, such as antitumor and cytotoxic effects . These activities may involve interactions with specific cellular components or enzymes.
Mode of Action:
The mode of action likely involves the following steps:
- Absorption : The compound is absorbed, although specific details are not available .
- Transmetalation : Thiazoles, including This compound , can participate in Suzuki–Miyaura (SM) cross-coupling reactions. In SM coupling, transmetalation occurs with formally nucleophilic organic groups, which transfer from boron to palladium. This process leads to the formation of new carbon–carbon bonds .
- Oxidative Addition : The compound may undergo oxidative addition, where palladium becomes oxidized through its donation of electrons to form new Pd–C bonds .
Pharmacokinetics (ADME Properties):
- Absorption : The compound is absorbed, but details are scarce .
- Distribution : The volume of distribution is not available .
Result of Action:
The molecular and cellular effects of This compound Its potential antitumor and cytotoxic properties suggest involvement in cellular processes related to cell growth, survival, or apoptosis .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthiazole-5-carbaldehyde typically involves the reaction of 2-methylthiazole with formylating agents. One common method is the Vilsmeier-Haack reaction, where 2-methylthiazole reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, involving controlled temperatures and the use of industrial-grade reagents .
Chemical Reactions Analysis
Types of Reactions: 2-Methylthiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or hydrazines can react with the aldehyde group under mild conditions.
Major Products Formed:
Oxidation: 2-Methylthiazole-5-carboxylic acid.
Reduction: 2-Methylthiazole-5-methanol.
Substitution: Various imines or hydrazones depending on the nucleophile used.
Scientific Research Applications
2-Methylthiazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor.
Comparison with Similar Compounds
- 2-Ethylthiazole-5-carbaldehyde
- 2-Aminothiazole-5-carbaldehyde
- 2-Propylthiazole-5-carbaldehyde
Comparison: Compared to its analogs, 2-Methylthiazole-5-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and applications.
Properties
IUPAC Name |
2-methyl-1,3-thiazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4-6-2-5(3-7)8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELBTTSDCRQQRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552860 | |
Record name | 2-Methyl-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-60-7 | |
Record name | 2-Methyl-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-1,3-thiazole-5-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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